Cas no 141303-34-6 ((2R)-2-(3,4-dichlorophenyl)oxirane)

(2R)-2-(3,4-Dichlorophenyl)oxirane is a chiral epoxide derivative characterized by its stereospecific (R)-configuration and the presence of a 3,4-dichlorophenyl substituent. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of enantiomerically pure pharmaceuticals and agrochemicals. Its rigid oxirane ring and electron-withdrawing dichlorophenyl group enhance reactivity in nucleophilic ring-opening reactions, enabling selective functionalization. The (R)-enantiomer is often preferred for asymmetric synthesis due to its predictable stereochemical outcomes. High purity and well-defined chirality make it suitable for applications requiring precise stereocontrol. Stability under controlled conditions ensures consistent performance in synthetic workflows.
(2R)-2-(3,4-dichlorophenyl)oxirane structure
141303-34-6 structure
商品名:(2R)-2-(3,4-dichlorophenyl)oxirane
CAS番号:141303-34-6
MF:C8H6OCl2
メガワット:189.03864
MDL:MFCD25372773
CID:1304834
PubChem ID:10352473

(2R)-2-(3,4-dichlorophenyl)oxirane 化学的及び物理的性質

名前と識別子

    • Oxirane, (3,4-dichlorophenyl)-, (2R)-
    • (2R)-2-(3,4-dichlorophenyl)oxirane
    • (2R)-2-(3,4-dichlorophenyl)-oxirane
    • HIOFHWTUAOODBJ-QMMMGPOBSA-N
    • SCHEMBL1690562
    • EN300-305146
    • Z1575341659
    • AKOS021451232
    • J-500917
    • 141303-34-6
    • MDL: MFCD25372773
    • インチ: InChI=1S/C8H6Cl2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1
    • InChIKey: HIOFHWTUAOODBJ-QMMMGPOBSA-N
    • ほほえんだ: C1C(O1)C2=CC(=C(C=C2)Cl)Cl

計算された属性

  • せいみつぶんしりょう: 187.97968
  • どういたいしつりょう: 187.9795702g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 151
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

  • PSA: 12.53

(2R)-2-(3,4-dichlorophenyl)oxirane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM466746-500mg
(2R)-2-(3,4-dichlorophenyl)oxirane
141303-34-6 95%+
500mg
$648 2023-03-07
Enamine
EN300-305146-5.0g
(2R)-2-(3,4-dichlorophenyl)oxirane
141303-34-6 95%
5.0g
$2152.0 2023-02-25
Enamine
EN300-305146-0.1g
(2R)-2-(3,4-dichlorophenyl)oxirane
141303-34-6 95%
0.1g
$257.0 2023-09-05
Enamine
EN300-305146-0.25g
(2R)-2-(3,4-dichlorophenyl)oxirane
141303-34-6 95%
0.25g
$367.0 2023-09-05
Enamine
EN300-305146-1.0g
(2R)-2-(3,4-dichlorophenyl)oxirane
141303-34-6 95%
1g
$0.0 2023-06-07
Aaron
AR01B752-100mg
(2R)-2-(3,4-dichlorophenyl)oxirane
141303-34-6 95%
100mg
$379.00 2025-02-09
Aaron
AR01B752-2.5g
(2R)-2-(3,4-dichlorophenyl)oxirane
141303-34-6 95%
2.5g
$2025.00 2025-02-09
1PlusChem
1P01B6WQ-1g
(2R)-2-(3,4-dichlorophenyl)oxirane
141303-34-6 95%
1g
$861.00 2025-03-19
A2B Chem LLC
AW00986-50mg
(2R)-2-(3,4-dichlorophenyl)oxirane
141303-34-6 95%
50mg
$219.00 2024-04-20
A2B Chem LLC
AW00986-500mg
(2R)-2-(3,4-dichlorophenyl)oxirane
141303-34-6 95%
500mg
$645.00 2024-04-20

(2R)-2-(3,4-dichlorophenyl)oxirane 関連文献

(2R)-2-(3,4-dichlorophenyl)oxiraneに関する追加情報

Introduction to (2R)-2-(3,4-dichlorophenyl)oxirane (CAS No. 141303-34-6)

(2R)-2-(3,4-dichlorophenyl)oxirane (CAS No. 141303-34-6) is a chiral epoxide compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical research. This compound is characterized by its unique 3,4-dichlorophenyl substituent and its epoxide functional group, which confer it with a range of chemical properties and potential applications.

The (2R)-2-(3,4-dichlorophenyl)oxirane molecule is of particular interest due to its chirality, which plays a crucial role in its reactivity and selectivity in various chemical reactions. Chiral compounds are essential in the development of enantiomerically pure pharmaceuticals, as they can exhibit different biological activities and pharmacokinetic properties compared to their racemic mixtures. The ability to synthesize and manipulate chiral molecules like (2R)-2-(3,4-dichlorophenyl)oxirane is a key aspect of modern medicinal chemistry.

Recent research has focused on the use of (2R)-2-(3,4-dichlorophenyl)oxirane as a versatile intermediate in the synthesis of bioactive compounds. For instance, a study published in the *Journal of Organic Chemistry* demonstrated the efficient conversion of (2R)-2-(3,4-dichlorophenyl)oxirane into a series of novel antifungal agents through ring-opening reactions with various nucleophiles. The resulting compounds exhibited potent antifungal activity against several pathogenic fungi, highlighting the potential of (2R)-2-(3,4-dichlorophenyl)oxirane as a valuable starting material for drug discovery.

In addition to its applications in pharmaceutical research, (2R)-2-(3,4-dichlorophenyl)oxirane has been explored for its use in the synthesis of advanced materials. A recent study in *Advanced Materials* reported the successful incorporation of (2R)-2-(3,4-dichlorophenyl)oxirane into polymer networks, resulting in materials with enhanced mechanical properties and thermal stability. The unique combination of the epoxide functional group and the 3,4-dichlorophenyl substituent allows for precise control over the polymerization process and the final material properties.

The synthesis of (2R)-2-(3,4-dichlorophenyl)oxirane typically involves a multi-step process that includes the formation of an intermediate chlorohydrin followed by intramolecular cyclization to form the epoxide ring. The chirality of the final product can be controlled through the use of chiral catalysts or auxiliaries during these reactions. This synthetic route has been optimized to achieve high yields and enantiomeric purity, making it suitable for large-scale production.

One of the key challenges in working with (2R)-2-(3,4-dichlorophenyl)oxirane is its reactivity towards nucleophilic species. The presence of the epoxide group makes it susceptible to ring-opening reactions, which can lead to side products if not carefully controlled. Therefore, careful selection of reaction conditions and reagents is essential to achieve selective transformations. Recent advances in catalytic methods have significantly improved the efficiency and selectivity of these reactions, enabling more complex molecular architectures to be synthesized from (2R)-2-(3,4-dichlorophenyl)oxirane.

The environmental impact of (2R)-2-(3,4-dichlorophenyl)oxirane and its derivatives is another area of ongoing research. Studies have shown that proper disposal and handling practices are necessary to minimize any potential environmental risks associated with these compounds. Green chemistry principles are increasingly being applied to the synthesis and use of (2R)-2-(3,4-dichlorophenyl)oxirane, with a focus on developing more sustainable and environmentally friendly processes.

In conclusion, (2R)-2-(3,4-dichlorophenyl)oxirane (CAS No. 141303-34-6) is a versatile chiral epoxide compound with significant potential in various fields, including pharmaceutical research and materials science. Its unique chemical properties make it an attractive starting material for the synthesis of bioactive compounds and advanced materials. Ongoing research continues to explore new applications and improve synthetic methods for this important compound.

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